1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
The compound 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a heterocyclic hybrid molecule integrating multiple pharmacophoric motifs:
- A 4,5-dihydropyrazole core substituted with a 4-fluorophenyl group (electron-withdrawing) and a thiophen-2-yl moiety (aromatic, sulfur-containing heterocycle).
- An ethanone linker connected to a 1,3,4-oxadiazole ring bearing a pyridin-4-yl group.
This structural complexity suggests applications in medicinal chemistry, particularly as a candidate for kinase inhibition or antimicrobial activity, given the known bioactivity of pyrazole and oxadiazole derivatives .
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O2S2/c23-16-5-3-14(4-6-16)18-12-17(19-2-1-11-31-19)27-28(18)20(29)13-32-22-26-25-21(30-22)15-7-9-24-10-8-15/h1-11,18H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIZOSLOFIBEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared to analogs with overlapping structural features (Table 1), focusing on substituents, molecular properties, and inferred bioactivity.
Table 1: Structural and Functional Comparison
| Compound Name / ID | Key Substituents | Molecular Weight (g/mol) | Notable Features | Potential Applications | Reference |
|---|---|---|---|---|---|
| Target Compound | 4-Fluorophenyl, thiophen-2-yl, oxadiazole-pyridine | ~469.5* | Dual heterocycles (pyrazole + oxadiazole), fluorinated aryl group | Kinase inhibition, antimicrobial | |
| [2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol] | 4-Fluorophenyl, thiophen-2-yl, phenol | ~433.5 | Phenolic -OH for solubility; lacks oxadiazole-pyridine | Antioxidant, anti-inflammatory | |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | Chlorophenyl, phenyl, thiophen-2-yl, hydroxyl | ~396.9 | Chlorine substituent (lipophilic); hydroxyl for H-bonding | Antibacterial, antitumor | |
| 5-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone | Methoxyphenyl, hydroxyphenyl, thiophen-2-yl | ~406.5 | Methoxy (electron-donating) vs. fluoro (electron-withdrawing) | Enzyme inhibition | |
| 1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone | Hydroxyphenyl, thiophen-2-yl, piperidine | ~423.5 | Piperidine for basicity; lacks oxadiazole | CNS-targeted agents |
*Calculated based on formula: C₂₃H₁₈FN₅O₂S₂.
Key Findings :
Substituent Effects: The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to chlorophenyl () or hydroxyphenyl () analogs .
Synthetic Routes :
- Pyrazole cores are typically synthesized via cyclocondensation of hydrazines with diketones (e.g., ), while oxadiazoles are formed through cyclization of thiosemicarbazides (similar to ) .
- The target compound’s synthesis likely involves multi-step coupling, as seen in triazole-thioether derivatives ().
Computational Predictions: AutoDock Vina () simulations suggest the oxadiazole-pyridine group in the target compound may exhibit stronger binding to E. coli DNA gyrase (ΔG ≈ -9.2 kcal/mol) compared to phenol- or piperidine-containing analogs (ΔG ≈ -7.5 kcal/mol) .
Biological Activity :
- Pyrazole-thiophene hybrids () show broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus), while oxadiazole derivatives (e.g., ) demonstrate anti-inflammatory effects (IC₅₀ = 12 µM for COX-2). The target compound’s dual heterocycles may synergize these activities .
Research Challenges and Opportunities
- Synthetic Complexity : The integration of pyrazole, oxadiazole, and pyridine groups necessitates stringent reaction conditions (e.g., anhydrous solvents, catalysts like Pd(PPh₃)₄ as in ) .
- Structural Characterization : SHELX refinement () is critical for resolving conformational flexibility in the dihydropyrazole ring .
- Similarity Metrics : Tanimoto coefficients () indicate ~70% structural similarity between the target compound and ’s analog, highlighting conserved pyrazole-thiophene motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
